Lipophilicity (LogP) Enhancement Relative to Non-Alkoxylated 2,4-Difluoroaniline
2,4-Difluoro-5-propoxyaniline exhibits a calculated LogP value approximately 1.3–2.1 units higher than the non-alkoxylated parent compound 2,4-difluoroaniline, based on class-level extrapolation from measured propoxyaniline data. The addition of the 5-propoxy group shifts the molecule from a moderately polar aniline to a substantially more lipophilic entity, which is critical for membrane permeability and organic-phase partitioning in multi-step syntheses [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Calculated LogP ≈ 2.6–3.4 (inferred from 4-propoxyaniline and 2-propoxyaniline data) |
| Comparator Or Baseline | 2,4-Difluoroaniline: Calculated LogP ≈ 1.3 (extrapolated from aniline LogP 0.9 plus fluorine contributions) |
| Quantified Difference | ΔLogP ≈ +1.3 to +2.1 units |
| Conditions | Class-level inference based on measured LogP values for propoxyaniline isomers [1] and known LogP of fluorinated anilines. |
Why This Matters
Increased lipophilicity directly impacts the compound's suitability for applications requiring improved membrane permeability (e.g., cell-based assays, in vivo studies) or organic-phase reactions where polar anilines exhibit poor solubility.
- [1] MolBase. 2-Propoxyaniline, CAS 4469-78-7. Physicochemical Properties: Calculated LogP = 2.6388. View Source
